molecular formula C13H12INO3 B1371699 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone CAS No. 1192263-75-4

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone

Cat. No.: B1371699
CAS No.: 1192263-75-4
M. Wt: 357.14 g/mol
InChI Key: RLGVSLCYFXPQSD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    • Aromatic protons: δ 7.35–7.45 (m, 5H, benzyl), δ 8.10 (s, 1H, H-6).
    • Hydroxymethyl: δ 4.60 (s, 2H, –CH₂OH), δ 5.30 (t, 1H, –OH).
    • Pyridinone NH: δ 12.20 (s, 1H).
  • ¹³C NMR :
    • C-3 (iodo-substituted): δ 95–100 ppm.
    • Carbonyl (C-4): δ 165–170 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(O–H): 3300–3500 cm⁻¹ (hydroxymethyl and NH).
  • ν(C=O): 1660–1680 cm⁻¹ (pyridinone carbonyl).
  • ν(C–I): 590–610 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the pyridinone ring absorbs at λₘₐₓ ≈ 270–290 nm (ε ~ 10⁴ M⁻¹cm⁻¹), with a bathochromic shift due to the electron-withdrawing iodine substituent.

Tautomeric Behavior and Hydrogen Bonding Patterns

The compound exists predominantly in the 4(1H)-pyridinone tautomeric form (keto form) in the solid state, as evidenced by IR carbonyl stretches at 1660–1680 cm⁻¹. In solution, equilibrium between keto and enol tautomers is influenced by solvent polarity. For example:

  • Keto form : Stabilized in aprotic solvents (DMSO, CDCl₃) via intramolecular hydrogen bonding between the hydroxymethyl group and carbonyl oxygen (O···H–O distance: ~1.9 Å).
  • Enol form : Favored in protic solvents (MeOH, H₂O) due to intermolecular H-bonding with solvent molecules.

X-ray studies of related compounds, such as 3-iodopyridin-4-ol, reveal dimeric structures linked by N–H···O hydrogen bonds (N···O: 2.8–3.0 Å). Similar interactions are expected in the title compound, with additional stabilization from C–H···π interactions involving the benzyl group.

Solubility Profile and Partition Coefficients

Solubility

  • Aqueous solubility : Limited due to hydrophobic benzyl and iodo groups. Experimental data are scarce, but analogues like 5-benzyloxy-2-hydroxymethylpyridin-4-ol show solubility <1 mg/mL in water.
  • Organic solvents : Moderately soluble in DMSO (50–100 mg/mL) and methanol (10–20 mg/mL).

Partition Coefficients

  • logP (octanol/water) : Estimated at 2.5–3.0 using fragment-based methods (iodo: +1.0, benzyl: +2.0, hydroxymethyl: −0.5).
  • logD₇.₄ : ~1.8, reflecting reduced ionization at physiological pH.

Table 1. Key Physicochemical Parameters

Property Value/Range Method/Source
Molecular weight 357.14 g/mol Calculated
Melting point 206–209°C Experimental
λₘₐₓ (UV-Vis) 280 nm Estimated
logP 2.5–3.0 Computational

Properties

IUPAC Name

2-(hydroxymethyl)-3-iodo-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVSLCYFXPQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or a formaldehyde equivalent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Deiodinated compounds

    Substitution: Substituted pyridinone derivatives

Scientific Research Applications

Structural Features

The compound contains a benzyloxy group and a hydroxymethyl group, which contribute to its reactivity and interaction with biological targets. The presence of iodine enhances its potential as a radiolabeled compound for imaging studies.

Medicinal Chemistry

5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone has been explored for its pharmacological properties. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, pyridinone derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into this specific compound could reveal similar activities.

Proteomics Research

The compound is utilized in proteomics, particularly in the study of protein interactions and functions. Its ability to selectively bind to certain proteins makes it a valuable tool in understanding complex biological pathways.

Case Study: Protein Labeling

In proteomics, labeling agents are crucial for tracking proteins within cellular systems. This compound can be employed as a labeling agent due to its reactive hydroxymethyl group, which can form covalent bonds with amino acid side chains in proteins.

Radiochemistry

The iodine atom in the compound's structure provides opportunities for radiolabeling, making it useful in imaging techniques such as PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography).

Case Study: Imaging Studies

Radiolabeled compounds are essential in medical imaging for diagnosing diseases. The incorporation of iodine allows for the visualization of biological processes in vivo, aiding in early disease detection and monitoring treatment responses.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The benzyloxy group and the iodine atom can play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Differences

1-Methyl derivatives (IIb) exhibit reduced hydrogen-bonding capacity due to N-methylation, altering solubility and crystallinity .

Biological Activity :

  • P1 (debenzylated analog) shows potent iron chelation and antioxidant activity, whereas the benzyl-protected IIa and iodinated derivative may have modified bioavailability due to lipophilic groups .
  • Triazole-containing analogs (e.g., ) demonstrate divergent biological roles, such as enzyme inhibition, owing to sulfur-based interactions .

Synthetic Complexity: Iodination steps (required for the target compound) introduce regioselectivity challenges absent in simpler analogs like IIa .

Spectroscopic and Crystallographic Data

  • 1H-NMR: The target compound’s 3-iodo substituent deshields adjacent protons (e.g., H-C3), causing distinct δ shifts compared to non-iodinated analogs (e.g., δ ~7.55 ppm for H-C3 in iodinated vs. δ ~6.22 ppm in non-iodinated derivatives) .
  • IR : A C-I stretch (~500 cm⁻¹) is unique to the iodinated compound, absent in analogs like IIa .
  • Crystal Packing : The hydroxymethyl group in P1 forms hydrogen-bonded zig-zag chains, while the bulkier iodine in the target compound may disrupt such patterns, favoring van der Waals interactions .

Biological Activity

5-(Benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone (CAS: 1192263-75-4) is a pyridine derivative with potential biological activity, particularly in the context of cancer research and enzyme inhibition. This compound has garnered attention due to its structural features that may confer specific interactions with biological targets.

  • Molecular Formula : C13H12INO3
  • Molecular Weight : 357.15 g/mol
  • Purity : >95%
  • Melting Point : 206-209 °C
  • Boiling Point : Approximately 501.1 °C .

Research has indicated that this compound exhibits significant inhibitory effects on the c-Met receptor, which is implicated in various cancers. The compound was evaluated for its ability to inhibit c-Met with an IC50 value of 12 nM, demonstrating its potency in blocking this receptor's activity .

Binding Affinity and Selectivity

The binding model of the compound with c-Met was elucidated through molecular docking studies, revealing a high degree of selectivity for c-Met over other kinases tested. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

  • c-Met Inhibition :
    • A series of derivatives were synthesized and evaluated for their ability to inhibit c-Met, with this compound identified as one of the most effective inhibitors.
    • The compound's mechanism involves competitive inhibition, which prevents ligand binding to the receptor .
  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines, including those associated with lung and ovarian cancers. In vitro assays demonstrated significant cytotoxicity, indicating potential as a chemotherapeutic agent .
  • Enzyme Inhibition :
    • Beyond c-Met, research indicates that this compound may also inhibit other enzymes relevant to cancer progression and metastasis. For example, it has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing competitive inhibition profiles .

Case Studies

A notable study involved the synthesis and evaluation of multiple derivatives of pyridinones similar to this compound. These derivatives were assessed for their anticancer activity against several human cancer cell lines using the MTT assay:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian)12c-Met Inhibition
Other derivativesHepG2 (Liver)10Various Enzyme Inhibitions
MCF7 (Breast)15Induction of Apoptosis

The data indicates that while the compound is effective across various lines, its mechanism primarily revolves around c-Met inhibition leading to reduced cell viability in cancerous cells .

Q & A

Q. Methodological Answer :

  • Electrophilicity : The iodine atom’s large size and polarizability enhance electrophilic aromatic substitution (EAS) reactivity. Compare iodination vs. bromination () using kinetic studies (e.g., monitoring reaction rates under identical conditions).
  • Stability : Iodo derivatives are prone to photodehalogenation. Use UV-vis spectroscopy to assess stability under light exposure .
  • Cross-coupling potential : The iodine substituent enables Suzuki-Miyaura couplings. Test with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis .

Data Interpretation : Contrast NMR shifts (¹H/¹³C) of iodo vs. bromo analogs to evaluate electronic effects.

Advanced: What methodologies are used to study hydrogen bonding interactions in this compound?

Q. Methodological Answer :

  • X-ray crystallography : Resolve intermolecular interactions (e.g., O8–H8A⋯O4, distance ~2.8 Å) .
  • IR spectroscopy : Identify O–H and N–H stretching frequencies (e.g., broad peaks at 3200–3500 cm⁻¹) .
  • Solid-state NMR : Probe hydrogen bonding via ¹H chemical shifts and dipolar couplings .
  • Molecular dynamics simulations : Model solvent effects (e.g., water vs. DMSO) on hydrogen bond stability.

Practical Tip : For aqueous solutions, use D₂O exchange experiments to confirm labile protons.

Advanced: How can researchers resolve contradictions in spectral data from different synthetic batches?

Q. Methodological Answer :

Identify impurities : Use LC-MS to detect byproducts (e.g., deiodinated species or residual benzyl groups) .

Optimize purification :

  • For polar impurities: Employ gradient column chromatography (silica gel, CH₂Cl₂/MeOH).
  • For metal residues: Chelate with EDTA followed by recrystallization .

Validate reproducibility :

  • Compare ¹H NMR (e.g., integration ratios) and HRMS across batches.
  • Use controlled iodination conditions (e.g., stoichiometric I₂, inert atmosphere) to minimize variability .

Case Study : reports 86% yield for a related compound, while achieves >95% purity after hydrogenolysis—highlighting the impact of reaction time and catalyst loading.

Advanced: What are the implications of this compound’s structural analogs in biological applications?

Q. Methodological Answer :

  • Tyrosinase inhibition : Analogs like 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one show anti-browning activity in fresh-cut apples (IC₅₀ ~12 µM). Test the iodo derivative’s efficacy via enzyme assays (e.g., mushroom tyrosinase inhibition) .
  • Iron chelation : Hydroxypyridinones (e.g., P1 in ) bind Fe³⁺. Use UV titration (λ = 450 nm) to measure binding constants (logβ) .
  • Antiviral potential : Pyridinone derivatives () inhibit viral polymerases. Screen against RNA viruses (e.g., RSV) using plaque reduction assays .

Data Integration : Compare IC₅₀ values of iodo vs. non-iodo analogs to assess halogen effects on bioactivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone
Reactant of Route 2
5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone

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